Didesmethyl tocotrienol

Description

Structure

3D Structure

Properties

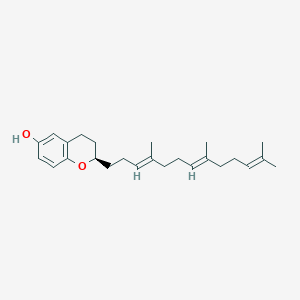

Molecular Formula |

C25H36O2 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

(2R)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1 |

InChI Key |

WSTGHGHPTQPFAP-JMFFIKRNSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CCC2=C(O1)C=CC(=C2)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Production Methodologies

Synthetic and Semisynthetic Strategies for Didesmethyl Tocotrienol (B1241368) and Analogues

Development of Modified Analogues for Mechanistic Research

The development of modified analogues of tocotrienols is a key area of research for understanding their mechanisms of action. google.com It is recognized that the number and position of methyl groups on the chromanol ring significantly influence the biological properties of tocotrienols. nih.gov This provides a strong rationale for synthesizing analogues with different substitution patterns.

One documented strategy involves using a naturally occurring tocotrienol as a starting material for chemical modification. For instance, researchers have developed an efficient synthesis of a δ-tocotrienol analogue, known as a tocoflexol, which was designed to have improved pharmacokinetic properties. nih.gov This synthesis utilized naturally sourced δ-tocotrienol and employed an oxidative olefin cleavage to create a key aldehyde intermediate. nih.gov This intermediate serves as a versatile building block for creating a variety of tocotrienol analogues with modifications to the side chain. nih.gov

Patents also describe the possibility of altering tocotrienols through known chemical means to produce derivatives or analogues. google.comgoogle.com These modifications can be designed to make the compounds easier to isolate, more resistant to degradation, or to possess other desirable characteristics for research. google.com Such derivatives and analogues are crucial for probing the molecular targets and pathways affected by these compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Didesmethyl tocotrienol |

| Desmethyl tocotrienol |

| α-tocotrienol |

| β-tocotrienol |

| γ-tocotrienol |

| δ-tocotrienol |

| α-tocopherol |

| β-tocopherol |

| γ-tocopherol |

| δ-tocopherol |

| Tocoflexol |

| Imidazole |

Advanced Analytical Methodologies for Didesmethyl Tocotrienol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying didesmethyl tocotrienol (B1241368) and its related isomers. mdpi.comspringernature.com High-performance liquid chromatography (HPLC), ultra-high-pressure liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are powerful tools that offer distinct advantages in the analysis of these lipophilic compounds. mdpi.comaocs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) Parameters and Applications

HPLC is a widely utilized technique for the analysis of tocotrienols. aocs.org Both normal-phase and reversed-phase approaches are employed, each with specific applications and parameters tailored for optimal separation. nih.gov

Normal-phase HPLC (NP-HPLC) is particularly effective in separating the various isomers of tocopherols (B72186) and tocotrienols. nih.govacs.org This technique utilizes a polar stationary phase, such as silica (B1680970), and a non-polar mobile phase. acs.orgrsc.org

One of the key advantages of NP-HPLC is its ability to resolve β- and γ-isomers of tocotrienols, which can be challenging with other methods. acs.org The elution order in NP-HPLC is based on the increasing polarity of the analytes. nih.gov For tocochromanols, this means that compounds with fewer methyl groups on the chromanol ring, such as didesmethyl tocotrienol, would elute later than their more methylated counterparts. nih.govnih.gov

Commonly used mobile phases in NP-HPLC for tocotrienol analysis consist of hexane (B92381) or n-hexane modified with small percentages of polar solvents like ethyl acetate, 2-propanol, or 1,4-dioxane. acs.orgnih.govacs.org For instance, a mobile phase of n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v) has been successfully used for the separation of tocotrienol standards. acs.org Another study reported good separation of all eight vitamin E isomers using a mobile phase of hexane and 2-propanol (99:1) with a silica column, achieving separation in under 5.5 minutes. nih.gov The use of a fluorescence detector, typically with an excitation wavelength around 290 nm and an emission wavelength of 330 nm, provides high sensitivity and selectivity for tocochromanol detection. aocs.orgacs.org

A study on the analysis of tocopherols and tocotrienols in cereals developed a rapid NP-HPLC method that provided baseline separation of critical peaks, including beta-tocotrienol (B190444) and gamma-tocopherol, in a short analysis time. scispace.com This method employed a mobile phase of 94.6% hexane, 3.6% ethyl acetate, and 1.8% acetic acid. scispace.com

Table 1: Exemplary NP-HPLC Parameters for Tocotrienol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Silica, 250 mm x 4.6 mm, 5 µm | acs.org |

| Mobile Phase | n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v) | acs.org |

| Flow Rate | 1.6 mL/min | acs.org |

| Detection | Fluorescence (Ex: 290 nm, Em: 330 nm) | acs.org |

| Column | Silica | nih.gov |

| Mobile Phase | Hexane:2-propanol (99:1) | nih.gov |

| Analysis Time | < 5.5 min | nih.gov |

| Column | Inertsil 5 SI | nih.gov |

| Mobile Phase | Hexane/1,4-dioxane (95.5:4.5, v/v) | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Analysis Time | 17 min | nih.gov |

| Column | Silica, 250 mm x 10 mm, 5 µm (semipreparative) | acs.org |

| Mobile Phase | n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v) | acs.org |

| Flow Rate | 3.0 mL/min | acs.org |

Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis of tocotrienols, including this compound. nih.govnih.gov In contrast to normal-phase, RP-HPLC utilizes a non-polar stationary phase, typically a C18 or C30 bonded silica, and a polar mobile phase. nih.govresearchgate.netnih.gov This method separates compounds based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column. nih.gov

RP-HPLC offers the advantage of using less hazardous mobile phases, such as methanol (B129727) or ethanol (B145695), compared to the non-polar solvents used in NP-HPLC. aocs.org However, a significant consideration for RP-HPLC is the potential interference from co-extracting lipids, which often necessitates a saponification step during sample preparation to remove these interfering compounds. aocs.org

Several RP-HPLC methods have been developed for the separation and quantification of tocotrienols. One method utilized a C18 column with an isocratic mobile phase of methanol, ethanol, and acetonitrile (B52724) (85:7.5:7.5, v/v/v) for the determination of γ-tocotrienol in plasma. nih.gov Another study developed a method for the simultaneous determination of tocopherols, tocotrienols, and carotenoids in cereals using a C18 column with a gradient elution system starting with methanol and ending with a mixture of methanol-isopropanol-acetonitrile. nih.gov A novel RP-HPLC method employing a solid-core pentafluorophenyl stationary phase achieved baseline separation of all eight vitamin E congeners within 15 minutes. nih.gov

The development and validation of an RP-HPLC method for the separation of tocopherol and tocotrienol isomers in cereals employed a PerfectSil Target ODS-3 column and a gradient elution of isopropanol/water at a column temperature of 7 °C, achieving satisfactory resolution within 62 minutes. nih.gov

Table 2: Exemplary RP-HPLC Parameters for Tocotrienol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Methanol:Ethanol:Acetonitrile (85:7.5:7.5, v/v/v) | nih.gov |

| Detection | UV at 295 nm | nih.gov |

| Column | Nucleosil 100 C18, 5 µm, 250 mm x 4.6 mm | nih.gov |

| Mobile Phase | Gradient: Methanol to Methanol-Isopropanol-Acetonitrile | nih.gov |

| Detection | Fluorescence (Ex: 290 nm, Em: 320 nm) | nih.gov |

| Column | Phenomenex Kinetex PFP, 2.6 µm, 150 x 4.6 mm | nih.gov |

| Mobile Phase | Methanol:Water (85:15, v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Analysis Time | < 15 min | nih.gov |

| Column | PerfectSil Target ODS-3, 3 µm, 250 x 4.6 mm | nih.gov |

| Mobile Phase | Gradient: Isopropanol/Water | nih.gov |

| Column Temperature | 7 °C | nih.gov |

| Analysis Time | 62 min | nih.gov |

Ultra-High-Pressure Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-high-pressure liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. aocs.org This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates the use of higher pressures. aocs.org The result is a dramatic increase in separation efficiency, allowing for faster analyses and better resolution of complex mixtures. aocs.orgsci-hub.se

For the analysis of tocotrienols, UPLC has been shown to be a highly effective technique. aocs.org It can rapidly separate and quantify tocopherols and tocotrienols using reversed-phase methods. aocs.org For example, a complete analysis of α-, (β+γ)-, and δ-tocopherols has been achieved in just 2-3 minutes using RP-UPLC. aocs.org

A study analyzing this compound and other compounds in the context of venous disease utilized UPLC for metabolic phenotyping, highlighting its application in complex biological samples. sci-hub.se Another study employed a UPLC system with a YMC Carotenoid S-3 μm column for the analysis of various compounds, demonstrating its versatility. The analytical conditions included a column temperature of 40°C, a flow rate of 1.0 ml/min, and a gradient solvent system of methanol, methyl-tert-butyl ether (MTBE), and water. researchgate.net

The enhanced resolving power of UPLC is particularly beneficial for separating structurally similar isomers like the different forms of tocotrienols, providing more accurate quantification and identification.

Supercritical Fluid Chromatography (SFC) in Analytical and Preparative Research

Supercritical fluid chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a small amount of an organic modifier like methanol or ethanol. mdpi.comnih.govwalshmedicalmedia.com SFC is known for its high efficiency, speed, and reduced use of toxic organic solvents, making it a "greener" analytical technique. researchgate.netchromatographyonline.com

In the context of tocotrienol research, SFC has been successfully applied for both analytical and preparative purposes. walshmedicalmedia.com It is particularly well-suited for the separation of non-polar to moderately polar compounds like tocotrienols. mdpi.com An SFC method was developed for the simultaneous determination of tocopherol and tocotrienol isomers using a cyanopropyl column and a mobile phase of supercritical carbon dioxide and methanol (99:1, v/v). nih.gov The separation of vitamin E isomers and an internal standard was achieved within 30 minutes. nih.gov

For preparative applications, SFC has been used to concentrate tocotrienols from palm oil. walshmedicalmedia.com In one study, tocols with 20% purity were obtained in a single chromatographic step using carbon dioxide as the mobile phase and ethanol as a modifier at 60°C and 190 bars. walshmedicalmedia.com

The choice of injecting solvent in SFC is crucial, as it can affect peak shape. Solvents with moderate polarity have been found to be suitable for injecting tocol (B1682388) analogs without causing significant peak broadening. mdpi.com

Table 3: Exemplary SFC Parameters for Tocotrienol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Cyanopropyl, 4.6 mm i.d. x 250 mm, 5 µm | nih.gov |

| Mobile Phase | Supercritical CO2:Methanol (99:1, v/v) | nih.gov |

| Analysis Time | < 30 min | nih.gov |

| Detection | Electrochemical | nih.gov |

| Column | Preparative SFC | walshmedicalmedia.com |

| Mobile Phase | CO2 with Ethanol modifier | walshmedicalmedia.com |

| Temperature | 60°C | walshmedicalmedia.com |

| Pressure | 190 bar | walshmedicalmedia.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatography is essential for separation, spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of isolated compounds like this compound. nih.govjchps.com Techniques such as ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide detailed information about the molecular structure. nih.govjchps.com

In the initial isolation and identification of novel tocotrienols, including this compound, from rice bran, a combination of spectroscopic methods was employed. nih.gov The structures were determined using ultraviolet, infrared, nuclear magnetic resonance, circular dichroism, and high-resolution mass spectroscopies. nih.gov

UV spectroscopy is often used in conjunction with HPLC for detection and preliminary identification, as tocochromanols exhibit characteristic UV absorbance maxima between 290-300 nm. aocs.org

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. jchps.com It can provide information about the number and position of methyl groups on the chromanol ring, which is crucial for distinguishing between different tocotrienol isomers. jchps.com

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. jchps.com High-resolution mass spectrometry can provide the exact elemental composition of a molecule, further confirming its identity. nih.gov For example, high-resolution mass spectrometric analysis of a tocotrienol gave a molecular ion that was used to determine its chemical formula. nih.gov

Derivative spectroscopy has also been shown to be useful in differentiating vitamin E isomers. Second- and fourth-derivative spectra can provide better differentiation based on the substituents on the chromanol moiety. nih.gov

The combined use of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, confirming its structure and assessing its purity after isolation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tocopherol |

| Tocotrienol |

| α-tocopherol |

| β-tocopherol |

| γ-tocopherol |

| δ-tocopherol |

| α-tocotrienol |

| β-tocotrienol |

| γ-tocotrienol |

| δ-tocotrienol |

| Desmethyl tocotrienol |

| 2,2,5,7,8-pentamethyl-6-hydroxychroman |

| α-tocopherol acetate |

| Lutein |

| β-carotene |

| 2-methyl-6-phytylplastoquinone |

| Homogentisate |

| Geranylgeranyl diphosphate |

| Phytyl diphosphate |

| Geranylgeranyl benzoquinol |

| Hydroxyphenylpyruvate |

| Chorismate |

| Prephenate |

| Methanol |

| Ethanol |

| 2-propanol |

| Ethyl acetate |

| Acetic acid |

| Hexane |

| n-hexane |

| 1,4-dioxane |

| Acetonitrile |

| Isopropanol |

| Dichloromethane |

| Methyl-tert-butyl ether |

| Water |

| Carbon dioxide |

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing crucial information on its molecular weight and fragmentation patterns. In one study, high-resolution mass spectrometric analysis of a related tocotrienol inhibitor yielded a molecular ion at an m/e of 424, corresponding to the molecular formula C29H44O2. nih.gov The fragmentation pattern is particularly informative; for instance, the fragmentation observed with α-, β-, and γ-tocotrienols is a known characteristic. google.com A patent for didesmethyl-tocotrienol isolated from rice bran reported a molecular ion (M+) at m/e 382. google.com Another study identified this compound with a molecular formula of C25H36O2 and a mass of 368.27154. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying different tocotrienol isomers. researchgate.netresearchgate.net This technique has been instrumental in characterizing the various metabolites of tocotrienols. researchgate.net The fragmentation patterns observed in MS analysis help in distinguishing between different tocotrienol forms. For example, the loss of the side chain is a common fragmentation pathway that gives rise to characteristic ions. google.com

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Ion (m/e) or Mass | Molecular Formula | Key Fragmentation Peaks (m/e) | Source |

| This compound | 382 (M+) | Not specified | 163+, 123+ | google.com |

| This compound | 368.27154 | C25H36O2 | Not specified | mdpi.com |

| Related Tocotrienol Inhibitor | 424 | C29H44O2 | 205, 203, 165 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing insights into the connectivity of atoms and the stereochemistry of the molecule. High-field NMR spectra have revealed that the side-chain of tocotrienols is curved, arcing over the chromanol ring. dokumen.pub This structural feature is thought to influence its behavior in biological membranes. dokumen.pub

A patent detailing the isolation of didesmethyl-tocotrienol from rice bran provides specific ¹H-NMR data (in CDCl₃) that confirms its structure. google.com The chemical shifts (δ) and multiplicities of the protons provide a fingerprint of the molecule, allowing for unambiguous identification. For instance, the signals for the methyl groups, the protons on the chromanol ring, and the protons in the isoprenoid side chain are all distinct and assignable. google.com One- and two-dimensional NMR techniques are often used in combination to fully characterize the complex structures of tocotrienol derivatives. rsc.org

Table 2: ¹H-NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) | Multiplicity | Assignment | Source |

| 1.26 | s | H | google.com |

| 1.50-1.84 | m | 4H | google.com |

| 1.58 | s | 9H | google.com |

| 1.66 | s | 3H | google.com |

| 1.90-2.15 | m | 10H | google.com |

| 2.69 | t | Not specified | google.com |

s = singlet, t = triplet, m = multiplet

Fluorescence and Ultraviolet (UV) Absorption Detection Principles

Fluorescence and Ultraviolet (UV) absorption spectroscopy are widely used for the detection and quantification of tocotrienols, including this compound. researchgate.net These methods are based on the inherent spectral properties of the chromanol ring system present in all tocopherols and tocotrienols. scribd.com

Tocotrienols exhibit maximal UV absorption between 292 and 298 nm in ethanol. scribd.com A patent for didesmethyl-tocotrienol specifies UV absorption at 295 nm. google.comgoogle.com This property is commonly exploited in high-performance liquid chromatography (HPLC) systems equipped with a UV detector for the quantification of these compounds. researchgate.net

Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for the analysis of vitamin E isomers. swinburne.edu.au When excited at their maximum absorption wavelength (e.g., around 295 nm), tocotrienols emit fluorescence at a longer wavelength, typically around 330 nm. google.comgoogle.com This principle is utilized in HPLC with fluorescence detection for the sensitive measurement of tocotrienols in various samples. researchgate.net

Table 3: Spectroscopic Properties for Detection of this compound

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | UV Absorption Maximum (nm) | Source |

| Fluorescence | 295 | 330 | - | google.comgoogle.com |

| Ultraviolet (UV) Absorption | - | - | 295 | google.comgoogle.com |

Molecular and Cellular Mechanisms of Didesmethyl Tocotrienol Action in Vitro Studies

Modulation of Intracellular Signaling Pathways and Gene Expression

Didesmethyl tocotrienol (B1241368) has been shown to modulate a variety of intracellular signaling cascades and alter the expression of genes involved in critical cellular processes. These actions underscore its potential as a bioactive molecule with significant therapeutic implications.

A key area of investigation has been the effect of didesmethyl tocotrienol on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis. nih.govacgrace.com Tocotrienols, including the didesmethyl form, have demonstrated a potent ability to lower cholesterol levels by targeting this crucial enzyme. nutraingredients-usa.comnutrined.com

| Parameter | Effect | Reference |

|---|---|---|

| HMG-CoA Reductase Protein Synthesis Rate | Reduced to 57% of control | wellnessresources.com |

| HMG-CoA Reductase Degradation Rate | Increased 2.4-fold | wellnessresources.com |

By downregulating HMG-CoA reductase, this compound effectively reduces the production of mevalonate, a critical precursor for the synthesis of cholesterol and other essential isoprenoids. nih.gov This reduction in mevalonate and its downstream products is a key aspect of the compound's biological activity. The inhibitory action on HMG-CoA reductase by tocotrienols has been shown to be reversible by the addition of mevalonate pathway intermediates such as farnesol (B120207) and geranylgeraniol, confirming the direct impact on this pathway. nih.gov

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. rsc.orgrejuvenation-science.comnih.gov This activity is attributed to its ability to modulate key signaling pathways that govern cell survival and programmed cell death.

A primary mechanism by which this compound induces apoptosis is through the activation of the caspase cascade. rsc.orgcancer.gov In vitro studies have shown that δ-tocotrienol treatment leads to the cleavage and activation of initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase-3. rsc.orgiiarjournals.orgnih.gov This activation is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. unimi.it

The activation of the intrinsic apoptotic pathway is further supported by evidence of mitochondrial depolarization. This compound has been observed to induce the release of cytochrome c from the mitochondria into the cytoplasm, a critical event that triggers the formation of the apoptosome and subsequent caspase activation. unimi.itnih.gov This release is often preceded by a reduction in the mitochondrial membrane potential. nih.gov

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Prostate Cancer Cells (PC3, DU145) | Increased cleaved caspase-3 and PARP, release of cytochrome c | unimi.it |

| Nasopharyngeal Carcinoma Cells (CNE1) | Upregulation of caspase-3, -8, and -9 | rsc.org |

| Melanoma Cells (A2058) | Concentration-dependent cleavage of procaspase-3 | iiarjournals.org |

This compound also exerts its anti-cancer effects by modulating key anti-survival signaling pathways. The PI3K/AKT and Raf/MEK/ERK pathways are frequently dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis. aging-us.com Research has shown that tocotrienols can suppress the activation of both AKT and ERK in pancreatic cancer cells. researchgate.net This inhibition of pro-survival signaling contributes to the induction of apoptosis and cell cycle arrest. nih.gov

Furthermore, tocotrienols have been found to downregulate the expression of oncogenes such as c-myc. researchgate.net The inhibition of these critical signaling nodes by this compound disrupts the cellular machinery that drives cancer progression, leading to a reduction in cell viability. researchgate.netrsc.org

Effects on Cell Proliferation and Apoptosis Induction

Induction of Death Receptors and p53 Upregulation

Research indicates that tocotrienols can sensitize cancer cells to apoptosis by modulating critical cell death pathways. One key mechanism involves the upregulation of death receptors (DRs) on the cell surface. Specifically, gamma-tocotrienol (B1674612) (γ-T3), a closely related isoform to delta-tocotrienol (B192559), has been shown to induce the expression of TRAIL receptors DR4 and DR5 in human colon cancer cells. nih.gov This upregulation is not specific to one cell type, as it has also been observed in pancreatic, kidney, and leukemic cells. nih.gov

The induction of these death receptors is a complex process that appears to be dependent on the tumor suppressor protein p53. nih.gov Studies have shown that the expression of p53 is required for the tocotrienol-mediated increase in death receptor expression. nih.gov In colon cancer cells where p53 genes were deleted, the induction of these receptors was not observed. nih.gov This suggests that this compound may leverage the p53 pathway to increase the cell's susceptibility to apoptosis-inducing ligands like TRAIL. The process is also linked to the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK). nih.gov

Mechanisms of Anti-Inflammatory Action

This compound demonstrates significant anti-inflammatory properties by targeting multiple stages of the inflammatory cascade. Its action includes the direct inhibition of inflammatory mediators and the modulation of gene expression related to inflammation.

In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated macrophages, this compound has proven to be a potent inhibitor of pro-inflammatory mediator release. It significantly inhibits the production of nitric oxide (NO), a key signaling molecule in inflammation. sdguthrie-nutrition.comnih.govmdpi.com This inhibition is achieved by blocking the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. mdpi.comoipub.com

Furthermore, this compound effectively reduces the release of prostaglandin (B15479496) E2 (PGE2), another central mediator of inflammation, pain, and fever. sdguthrie-nutrition.com Studies on RAW264.7 macrophages showed that among various vitamin E isoforms, delta-tocotrienol exerted the greatest inhibition of PGE2, with a reduction of approximately 55%. sdguthrie-nutrition.com This effect is linked to the downregulation of cyclooxygenase-2 (COX-2) gene expression, the enzyme that synthesizes PGE2. sdguthrie-nutrition.commdpi.comoipub.com

Table 1: Effect of Delta-Tocotrienol on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Effect of Delta-Tocotrienol | Approximate Reduction (%) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly Reduced | Data not specified | sdguthrie-nutrition.comnih.gov |

| Prostaglandin E2 (PGE2) | Significantly Reduced | ~55% | sdguthrie-nutrition.com |

Inhibition of Angiogenesis through VEGF Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. Tocotrienols, particularly this compound, have demonstrated potent anti-angiogenic activity. nih.gov The primary mechanism for this effect is the modulation of the Vascular Endothelial Growth Factor (VEGF) pathway, a key regulator of angiogenesis.

In vitro studies using human umbilical vein endothelial cells (HUVECs) show that tocotrienols inhibit VEGF-induced migration, invasion, and tube formation, which are all critical steps in the angiogenic process. nih.govnus.edu.sg this compound achieves this by suppressing the phosphorylation of the VEGF receptor 2 (VEGFR2), which effectively blocks the downstream signaling cascade. nih.gov This inhibition prevents the activation of subsequent pathways like Akt and mTOR, which are crucial for endothelial cell survival and proliferation. nih.govnus.edu.sg

Interaction with Estrogen Receptors in Cellular Models

This compound has been shown to interact with estrogen receptors (ERs), which may contribute to its anticancer effects, particularly in breast cancer. In silico and in vitro analyses have revealed that specific tocotrienols exhibit a high binding affinity for estrogen receptor beta (ERβ), but not for estrogen receptor alpha (ERα). nih.gov

This selective interaction with ERβ leads to the translocation of the receptor into the nucleus. nih.gov Once in the nucleus, the tocotrienol-ERβ complex can activate the expression of specific estrogen-responsive genes. nih.gov It is noteworthy that tocotrienols have been found to inhibit the proliferation of both ER-positive and ER-negative breast cancer cells, suggesting that their anticancer mechanisms are multifaceted and not solely dependent on ER signaling. nih.gov

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid metabolism and inflammation. nih.govwisdomgale.com this compound has been identified as a modulator of these receptors. nih.gov

Reporter-based assays have demonstrated that delta-tocotrienol can activate all three PPAR isoforms: PPARα, PPARγ, and PPARδ. nih.gov The activation of PPARα and PPARγ, in particular, is linked to anti-inflammatory effects, as these receptors can interfere with pro-inflammatory signaling pathways like NF-κB. nih.govnih.gov Studies in macrophages have confirmed that the anti-inflammatory action of delta-tocotrienol is mediated, at least in part, through the activation of both PPARα and PPARγ. nih.gov This interaction with PPARs represents a crucial mechanism by which this compound integrates metabolic regulation with anti-inflammatory activity.

Table 2: Didesmethyl (Delta) Tocotrienol Interaction with PPAR Isoforms

| PPAR Isoform | Activation by Delta-Tocotrienol | Primary Function | Reference |

|---|---|---|---|

| PPARα | Yes | Fatty acid oxidation, anti-inflammatory | nih.govnih.gov |

| PPARγ | Yes | Adipocyte differentiation, lipid storage, anti-inflammatory | nih.govnih.gov |

| PPARδ | Yes | Fatty acid metabolism, energy homeostasis | nih.gov |

Antioxidant and Redox Regulation at the Cellular Level

Didesmethyl tocotrienols, which include delta- and gamma-tocotrienols, are potent biological antioxidants. Their function is primarily centered on the donation of a phenolic hydrogen atom to lipid peroxyl radicals, a mechanism that terminates the propagation of lipid peroxidation within cellular membranes. This antioxidant action is a key component of their role in cellular redox regulation. In vitro studies have demonstrated that didesmethyl tocotrienols can effectively reduce intracellular reactive oxygen species (ROS) levels and enhance cellular antioxidant defense systems. For instance, δ-tocotrienol has been shown to protect osteoblastic and osteocytic cells against oxidative damage by decreasing intracellular ROS and increasing the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), a key indicator of the cellular redox state. nih.govnih.gov

Free Radical Scavenging and Chain Breaking Reactions

The defining feature of didesmethyl tocotrienols as antioxidants is their capacity to act as chain-breaking free radical scavengers. tocotrienol.org This process involves the termination of the chain reaction of lipid peroxidation. The chromanol ring of the tocotrienol molecule is crucial for this activity. tocotrienol.org By donating a hydrogen atom from the hydroxyl group on the chromanol ring, didesmethyl tocotrienols neutralize peroxyl radicals, thereby preventing them from abstracting hydrogen from polyunsaturated fatty acids and propagating damage.

The general mechanism of chain-breaking antioxidant activity by a phenolic antioxidant like this compound can be summarized by the following reactions:

Initiation: R-H + Initiator → R•

Propagation: R• + O₂ → ROO•

Propagation: ROO• + R-H → ROOH + R•

Termination: ROO• + Tocotrienol-OH → ROOH + Tocotrienol-O•

The resulting tocotrienoxyl radical is relatively stable and does not readily propagate the oxidation chain.

Studies have shown that desmethyl tocotrienols, such as gamma- and delta-tocotrienol, are highly effective in these chain-breaking reactions. Their antioxidant activity is attributed to their ability to inhibit lipid peroxidation in biological membranes by breaking free radical-driven chain reactions. researchgate.net

Role in Protecting Cellular Membranes from Oxidative Damage

Didesmethyl tocotrienols play a significant role in protecting cellular membranes from oxidative damage. Their lipophilic nature allows them to be incorporated into cellular membranes, where they can effectively intercept and neutralize lipid peroxyl radicals. nih.gov The unsaturated side chain of tocotrienols is thought to allow for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver. nih.gov

Once integrated into the membrane, didesmethyl tocotrienols scavenge free radicals generated by various oxidative insults, thereby reducing lipid peroxidation. nih.gov This protection is crucial for maintaining the structural and functional integrity of cellular membranes. Oxidative damage to membrane lipids can lead to increased membrane permeability, inactivation of membrane-bound enzymes, and disruption of cellular signaling pathways.

In vitro studies using model cell membranes have demonstrated the protective effects of vitamin E isoforms. For example, in osteoblastic cells, δ-tocotrienol has been shown to protect against chemically-induced oxidative damage by reducing intracellular ROS levels. nih.govnih.gov This protective effect helps to maintain cell viability and prevent apoptosis in the face of oxidative stress. nih.govnih.gov

Comparative Antioxidant Efficiency with Other Vitamin E Isoforms

The comparative antioxidant efficiency of didesmethyl tocotrienols with other vitamin E isoforms, such as alpha- and beta-tocopherol (B122126) and tocotrienol, has been a subject of extensive research, with findings often depending on the specific experimental conditions. researchgate.netnih.gov

Some studies have reported that tocotrienols, including the didesmethyl forms, exhibit superior antioxidant activity compared to their corresponding tocopherols (B72186) in certain contexts. For instance, d-alpha-tocotrienol was found to have 40-60 times higher antioxidant activity against induced lipid peroxidation in rat liver microsomal membranes than d-alpha-tocopherol. tocotrienol.org The unsaturated side chain of tocotrienols may allow for better distribution within the fatty layers of the cell membrane, contributing to their enhanced antioxidant effects. nih.gov

Conversely, other studies have found no significant difference in the antioxidant activities between corresponding tocopherol and tocotrienol isomers in homogenous systems and in lipoproteins. mdpi.comnih.gov A kinetic study on radical-scavenging action in vesicle membranes found that the rate constants for tocotrienol homologues were 60-80% of that of the corresponding tocopherol homologues. nih.gov

The following table summarizes the comparative antioxidant activities from various in vitro studies:

| Vitamin E Isoform | Relative Antioxidant Activity/Efficiency | Experimental System/Assay |

| δ-Tocotrienol | Protective effect against oxidative damage by reducing intracellular ROS and increasing GSH/GSSG ratio. nih.govnih.gov | Osteoblastic MC3T3-E1 and osteocyte MLO-Y4 cells. nih.govnih.gov |

| α-Tocotrienol | 40-60 times higher antioxidant activity against lipid peroxidation than α-tocopherol. tocotrienol.org | Rat liver microsomal membranes. tocotrienol.org |

| Tocotrienols (general) | More active than tocopherols in an oxidative stress model. mdpi.com | Hydrogen peroxide-induced cell damage in SH-SY5Y cells. mdpi.com |

| Tocotrienols vs. Tocopherols | No significant differences in antioxidant activities. caldic.commdpi.com | Homogenous system and lipoproteins; lipid peroxidation in solution and liposomal membranes. caldic.commdpi.com |

| Tocotrienol homologues | 60-80% of the radical-trapping rate of corresponding tocopherol homologues. nih.gov | Egg yolk phosphatidylcholine vesicle membranes. nih.gov |

It is evident that the antioxidant efficiency of didesmethyl tocotrienols is potent, and in some experimental systems, superior to other vitamin E isoforms. However, the specific context of the oxidative challenge and the lipid environment are critical determinants of their relative effectiveness.

Preclinical Biological Activities in Animal Models

Impact on Lipid Metabolism and Dyslipidemia in Animal Models

Didesmethyl tocotrienol (B1241368) has been shown to favorably modulate lipid profiles in several animal models of dyslipidemia.

Studies in genetically hypercholesterolemic swine have demonstrated the potent effects of didesmethyl tocotrienol on lipid parameters. mdpi.comnih.gov In one study, supplementation with this compound significantly reduced serum total cholesterol, LDL-cholesterol, and apolipoprotein B (Apo-B). nih.gov These findings suggest a notable influence on the primary carriers of cholesterol in the blood.

Another investigation involving hypercholesterolemic swine showed that this compound, as part of a tocotrienol-rich fraction (TRF), contributed to a significant decrease in total serum cholesterol by 44% and LDL cholesterol by 60%. supervitamins.com.my Furthermore, levels of Apo-B, a key structural protein of LDL, were also markedly reduced. supervitamins.com.my

In a study on chickens, a diet supplemented with this compound was found to be highly effective in lowering serum total cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.net Similarly, research on ApoE-deficient mice, a model that mimics human atherosclerosis, revealed that this compound decreased serum total and LDL cholesterol levels. nih.gov

The table below summarizes the effects of this compound on key lipid parameters in different animal models.

| Animal Model | Key Findings |

| Genetically Hypercholesterolemic Swine | Significant reduction in serum total cholesterol, LDL-cholesterol, and Apo-B. nih.gov |

| Hypercholesterolemic Pigs | 44% decrease in total serum cholesterol, 60% decrease in LDL cholesterol, and a 26% decrease in apolipoprotein B. supervitamins.com.my |

| Chickens | Effective in reducing serum total cholesterol and LDL cholesterol. researchgate.net |

| ApoE-deficient Mice | Decreased serum triglycerides, total and LDL cholesterol levels. nih.gov |

The cholesterol-lowering effects of tocotrienols are often attributed to their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govresearchgate.net In vivo studies support this mechanism.

In hereditary hypercholesterolemic swine, treatment with this compound resulted in lower hepatic HMG-CoA reductase activity. nih.gov This suppression of enzyme activity is a key factor in the observed reduction of serum cholesterol levels. Research indicates that tocotrienols, including this compound, cause a post-transcriptional suppression of HMG-CoA reductase. supervitamins.com.myresearchgate.net

Beyond cholesterol, this compound has also been shown to influence triglyceride metabolism. In ApoE-deficient mice, dietary supplementation with this compound led to a decrease in serum triglycerides. nih.gov Similarly, studies in genetically hypercholesterolemic swine have reported a reduction in serum triglycerides following treatment with this compound. nih.gov

Influence on Atherosclerosis Progression in Experimental Animal Models

The impact of this compound on lipid metabolism translates to significant effects on the progression of atherosclerosis in animal models. supervitamins.com.mynih.gov In a study utilizing C57BL/6 apolipoprotein (apo)E-deficient mice, which are prone to developing atherosclerotic lesions similar to humans, dietary supplementation with this compound significantly reduced the size of these lesions. nih.gov

Specifically, in apoE-deficient mice on a low-fat diet, this compound supplementation for 14 weeks resulted in a 47% decrease in atherosclerotic lesion size. nih.gov The study highlighted that while cholesterol levels were reduced, the significant reduction in lesion size might also be attributed to other activities of the tocotrienol. nih.gov This was the first report to show a significant reduction in atherosclerotic lesion size in this animal model with this compound. nih.govgerli.com

Anti-Oncogenic and Chemopreventive Activities in vivo

This compound has been investigated for its potential anti-cancer properties in preclinical models. nih.gov Tocotrienols, in general, are known to exhibit anti-tumor activities. meltorganic.com

While specific studies focusing solely on this compound in xenograft models are limited in the provided search results, the broader class of tocotrienols, particularly delta-tocotrienol (B192559) (which is this compound), has shown efficacy. For instance, delta-tocotrienol has been shown to inhibit the growth of pancreatic cancer xenografts. nih.gov It has also been reported to suppress tumor growth in nude mice models of pancreatic cancer. nih.gov These studies suggest that this compound may have a role in suppressing tumor growth, although more direct evidence is needed.

Prevention of Chemically-Induced Carcinogenesis

This compound (δ-tocotrienol) has shown significant promise as a chemopreventive agent in animal models of chemically-induced cancer. Studies have demonstrated its ability to inhibit the development and progression of tumors in various organs, most notably the colon.

In a rat model of azoxymethane (B1215336) (AOM)-induced colon carcinogenesis, oral administration of δ-tocotrienol resulted in a remarkable 70% reduction in colorectal polyps and an almost 99% inhibition of colorectal cancer compared to the control group. nih.govum.edu.my This effect was found to be more potent than that of sulindac, a nonsteroidal anti-inflammatory drug sometimes used in the context of colon cancer prevention. nih.govum.edu.my The mechanisms underlying this protective effect involve the inhibition of key signaling pathways implicated in cancer development, such as Wnt signaling and the suppression of inflammatory markers like NF-κB. nih.gov

Further studies in mouse models of colitis-associated cancer, induced by AOM and dextran (B179266) sulfate (B86663) sodium (DSS), have corroborated these findings. Dietary supplementation with δ-tocotrienol-rich diets significantly reduced the development of colon cancer. um.edu.my The anti-proliferative effects of δ-tocotrienol are linked to its ability to induce apoptosis (programmed cell death) in colon cancer cells. um.edu.my

In the context of breast cancer, research using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats has also pointed towards the protective effects of tocotrienols. carotino.comresearchgate.net While some studies have used tocotrienol-rich fractions (TRF), the potent anti-proliferative and pro-apoptotic activities of the δ-isomer in breast cancer cells suggest its contribution to the observed anti-tumor effects. researchgate.net

Below is a table summarizing the key findings on the prevention of chemically-induced carcinogenesis by this compound in animal models.

| Animal Model | Carcinogen(s) | Key Findings | Reference(s) |

| Female Fisher 344 Rats | Azoxymethane (AOM) | Significantly inhibited colorectal polyps by 70% and tumor formation by nearly 99%. More potent than sulindac. | nih.govum.edu.my |

| Male F344 Rats | Azoxymethane (AOM) | A diet containing 0.2% δ-tocopherol showed the strongest inhibitory effect, decreasing the number of aberrant crypt foci (ACF) by 62%. | scispace.com |

| CF-1 Mice | Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) | A diet rich in δ-tocotrienols significantly reduced the development of colon cancer. | um.edu.my |

| Sprague-Dawley Rats | 7,12-dimethylbenz(a)anthracene (DMBA) | Palm oil rich in tocotrienols appeared less tumorigenic than other oils. | carotino.comresearchgate.net |

Neuroprotective Effects in Animal Models of Neurological Insults

This compound has emerged as a potent neuroprotective agent in various animal models of neurological damage, particularly in the context of stroke and glutamate-induced neurotoxicity. mdpi.comoup.comtocotrienol.orgnih.gov

Oral supplementation with tocotrienols has been shown to protect against stroke-associated brain damage in vivo. mdpi.comnih.gov In a preclinical canine model of ischemic stroke, a tocotrienol-enriched supplement significantly reduced the volume of stroke-induced lesions and preserved white matter fiber tract connectivity. nih.gov This protective effect was associated with improved collateral circulation to the ischemic brain region. nih.gov While these studies often use a mixture of tocotrienols, the unique properties of the different isomers are being actively investigated.

Studies focusing on specific isomers have highlighted the neuroprotective capabilities of the tocotrienol family. Alpha-tocotrienol, in particular, has been noted for its high potency in protecting neurons. oup.comtocotrienol.orgnih.gov However, other isomers, including δ-tocotrienol, also contribute to neuroprotection. nih.govresearchgate.net The mechanisms of action are multifaceted, involving the inhibition of specific pathways that lead to neuronal cell death. For instance, tocotrienols have been found to block glutamate-induced activation of enzymes like c-Src kinase and phospholipase A2, which are critical mediators of neurotoxicity. tocotrienol.orgnih.gov

In models of glutamate-induced injury, which mimics the excitotoxicity seen in many neurodegenerative conditions, tocotrienol-rich fractions have demonstrated the ability to protect astrocytes by reducing mitochondrial damage and increasing cell viability. researchgate.netresearchgate.net Although some research suggests α-tocotrienol is more effective in certain neuroprotective assays, δ-tocotrienol has also been shown to inhibit oxidative stress-dependent apoptosis in neuronal cells. nih.govresearchgate.net

The following table details research findings on the neuroprotective effects of this compound in animal models.

| Animal Model | Neurological Insult | Key Findings | Reference(s) |

| Mongrel Canines | Transient Middle Cerebral Artery Occlusion (Ischemic Stroke) | Tocotrienol-enriched supplementation significantly attenuated ischemic stroke-induced lesion volume and improved cerebrovascular collateral circulation. | nih.gov |

| Spontaneously Hypertensive Rats | Stroke | α-tocotrienol supplementation offered protection against stroke-induced injury. | meltorganic.com |

| Mice | Acute Ischemic Stroke | Oral α-tocotrienol supplementation prevented the loss of miR-29b expression at the infarct site, reducing lesion volume. | mdpi.com |

| Rat Model | Glutamate-induced Neurotoxicity | Tocotrienols, including δ-tocotrienol, showed neuroprotective effects by inhibiting pathways like c-Src kinase and phospholipase A2 activation. | tocotrienol.orgnih.gov |

| Rat Model | Chronic Cerebral Hypoperfusion | Tocotrienol treatment led to less neuronal cell damage and lower levels of oxidative stress markers in the hippocampus. | frontiersin.org |

Immunomodulatory Properties in Animal Systems

This compound has demonstrated significant immunomodulatory properties in various animal systems, influencing both innate and adaptive immune responses. tocotrienol.orgnih.govnih.gov These effects are largely attributed to its anti-inflammatory and immune-enhancing capabilities.

In a mouse model, supplementation with δ-tocotrienol was found to enhance the immune response to tetanus toxoid immunization. tocotrienol.orgnih.gov This was evidenced by an increased production of cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) by splenocytes, indicating a promotion of the Th1 cell-mediated immune response. nih.gov Other studies have shown that dietary tocotrienols can enhance the production of IgA and IgG by lymphocytes in the spleen and mesenteric lymph nodes of rats. nih.gov

A key aspect of δ-tocotrienol's immunomodulatory activity is its potent anti-inflammatory action. todayspractitioner.com It has been shown to suppress the activation of the transcription factor NF-κB, a central regulator of inflammation. nih.govresearchgate.net In a mouse model of colitis-associated colon cancer, δ-tocotrienol inhibited the inflammatory cascade mediated by Toll-like receptor 4 (TLR4) signaling, leading to decreased expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net

Furthermore, in a rat model of collagen-induced arthritis, a model for rheumatoid arthritis, oral treatment with δ-tocotrienol significantly reduced paw edema and reversed histopathological changes in the joints, demonstrating its therapeutic potential against inflammatory diseases. nih.gov

The table below summarizes key findings on the immunomodulatory properties of this compound in animal models.

| Animal Model | Condition/Challenge | Key Findings | Reference(s) |

| C57BL/6 Mice | Tetanus Toxoid (TT) Immunization | Supplementation with δ-tocotrienol enhanced the immune response to TT, increasing IFN-γ and IL-4 production. | tocotrienol.orgnih.gov |

| C57BL/6 Mice | Aging | Dietary tocotrienols enhanced lymphocyte proliferation in old mice, suggesting a beneficial effect on age-related decline in T cell function. | nih.gov |

| Rats | Normal Diet | Dietary tocotrienols enhanced IgA and IgG production by spleen and mesenteric lymph node lymphocytes. | nih.gov |

| CD-1 (ICR) Mice | Colitis-Associated Colorectal Cancer (AOM/DSS) | Tocotrienol treatment prevented carcinogenesis and decreased the expression of pro-inflammatory markers (TLR4, MyD88, NF-κB, IL-6, TNF-α). | nih.govresearchgate.net |

| Rats | Collagen-Induced Arthritis | δ-tocotrienol treatment significantly reduced paw edema and reversed histopathological joint damage. | nih.gov |

| CD2F1 Mice | γ-irradiation | A single injection of δ-tocotrienol protected mice from radiation-induced death and increased the survival and regeneration of hematopoietic stem and progenitor cells. | haematologica.org |

Regulation of Metabolic Parameters in Animal Models (e.g., glucose)

This compound has been shown to favorably regulate metabolic parameters in various animal models of metabolic dysfunction, such as obesity and diabetes. nih.govfrontiersin.orgmdpi.comnih.gov Its effects on glucose and lipid metabolism are particularly noteworthy.

In animal models of diabetes, including type 1 and type 2, tocotrienols, especially γ- and δ-tocotrienol, have demonstrated significant antidiabetic properties. nih.govmdpi.com They have been observed to improve the glycemic status of diabetic animals by reducing blood glucose levels. nih.gov A mixture of annatto (B74696) oil tocotrienols, which is rich in δ-tocotrienol, significantly improved glucose tolerance in high-fat diet-fed mice. nih.gov

The mechanism for these effects is linked to the activation of peroxisome proliferator-activated receptors (PPARs). nih.govnih.govresearchgate.net Specifically, δ-tocotrienol has been shown to activate PPARα, PPARγ, and PPARδ. nih.gov The activation of these receptors is crucial for regulating energy metabolism and improving insulin (B600854) sensitivity. nih.gov In diabetic db/db mice, a tocotrienol-rich fraction of palm oil improved whole-body glucose utilization and insulin sensitivity by modulating PPAR target genes. nih.gov

In addition to glucose regulation, δ-tocotrienol also impacts lipid metabolism. In diet-induced obese rats, γ- and δ-tocotrienols were more effective than other vitamin E forms in improving cardiovascular and liver function, as well as plasma glucose and lipid profiles. klkoleo.com Studies have shown that δ-tocotrienol can reduce hepatic triglyceride synthesis and very-low-density lipoprotein (VLDL) secretion. mdpi.com

The table below provides a summary of the research on the regulation of metabolic parameters by this compound in animal models.

| Animal Model | Condition | Key Findings | Reference(s) |

| Diabetic db/db Mice | Type 2 Diabetes | A tocotrienol-rich fraction (containing δ-tocotrienol) improved glucose utilization and insulin sensitivity through activation of PPARs. | frontiersin.orgnih.gov |

| High-Fat Diet-Fed Rats | Diet-Induced Obesity | γ- and δ-tocotrienols improved cardiovascular and liver function, and plasma glucose and lipid profiles. | klkoleo.com |

| C57BL/6J Mice | High-Fat Diet (Obesity) | An annatto tocotrienol mixture (90% δ-T3, 10% γ-T3) improved glucose tolerance. | nih.gov |

| LDLr-deficient Mice | Hypercholesterolemia | γδ-tocotrienol treatment significantly reduced cholesterol and triglyceride levels. | mdpi.com |

| Streptozotocin (STZ)-induced Diabetic Rats | Type 1 Diabetes | Tocotrienol-rich fractions (containing δ-tocotrienol) lowered serum glucose and improved lipid profiles. | nih.govfrontiersin.org |

Structure Activity Relationship Sar Studies of Didesmethyl Tocotrienol

Role of Chromanol Ring Methylation in Biological Potency

The biological efficacy of tocotrienols is significantly influenced by the methylation pattern on their chromanol ring. nih.govsupervitamins.com.my The vitamin E family consists of alpha (α), beta (β), gamma (γ), and delta (δ) isoforms, distinguished by the number and position of methyl groups on this ring. nih.govphytochem-products.co.jp Didesmethyl tocotrienol (B1241368) is characterized by the absence of methyl groups on its chromanol ring. supervitamins.com.mynih.govnih.gov

Research indicates that a lower degree of methylation on the chromanol ring can enhance certain biological activities. For instance, studies have shown that γ- and δ-tocotrienols, which have fewer methyl groups than the α- and β-isoforms, exhibit greater anticancer activity. nih.gov Specifically, δ-tocotrienol, with only one methyl group, is often found to be highly effective in targeting cancer cells. oup.com This suggests that the complete absence of methyl groups in didesmethyl tocotrienol could confer potent biological properties. gerli.com The methylation pattern is a critical determinant of the differential biopotencies observed among individual vitamin E isoforms. supervitamins.com.my

Significance of the Unsaturated Isoprenoid Side Chain for Biological Activity

A defining feature of all tocotrienols, including this compound, is the presence of an unsaturated isoprenoid side chain with three double bonds. wikipedia.orgmdpi.com This is in contrast to tocopherols (B72186), which have a saturated phytyl tail. phytochem-products.co.jpnumberanalytics.com This structural difference is fundamental to the distinct biological activities of tocotrienols. numberanalytics.comiiarjournals.org

The unsaturated nature of the side chain is believed to be a key factor in the potent antioxidant and other biological properties of tocotrienols. nih.govoup.com It has been proposed that this unsaturation allows for more efficient interaction with cellular components and contributes to their superior biological functions compared to tocopherols. oup.comnih.gov

Influence on Membrane Penetration and Distribution

The unsaturated side chain of tocotrienols is thought to facilitate more efficient penetration into tissues with saturated fatty layers, such as the brain and liver. nih.govnih.govnih.gov This increased membrane fluidity and accessibility allows tocotrienols to be more readily incorporated into cell membranes. supervitamins.com.mynih.gov

Studies suggest that tocotrienols may be more uniformly distributed within the lipid bilayer of cell membranes compared to tocopherols. oup.com This enhanced distribution is a potential reason for their superior antioxidant efficacy. Furthermore, the initial rate of cellular uptake for α-tocotrienol has been reported to be significantly higher than that of α-tocopherol, a phenomenon that may also be linked to the unsaturated side chain. oup.com

Comparative Biological Potency Among Tocotrienol and Tocopherol Isoforms

The various isoforms of tocotrienols and tocopherols exhibit a wide range of biological potencies, which are dependent on their specific molecular structures. oup.comwikipedia.org Generally, tocotrienols are considered to possess more potent antioxidant, neuroprotective, anti-cancer, and cholesterol-lowering properties than their tocopherol counterparts. nih.govoup.com

Differential Efficacy in HMG-CoA Reductase Suppression

Tocotrienols, but not tocopherols, have been shown to suppress the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. nih.govreliasmedia.com This suppression occurs through a post-transcriptional mechanism. reliasmedia.comcapes.gov.br

Among the tocotrienol isomers, there are clear differences in their ability to inhibit HMG-CoA reductase. The order of potency is generally considered to be δ > γ > α > β. nih.gov The γ-isomer is often cited as the most potent inhibitor, followed by the δ-isomer. reliasmedia.com This suggests that the less methylated tocotrienols are more effective in this regard. Conversely, α-tocopherol has been shown to have an opposing effect, potentially inducing the activity of this enzyme. capes.gov.br In fact, the presence of α-tocopherol can diminish the cholesterol-reducing effect of γ-tocotrienol. reliasmedia.comspringermedizin.de

Table 1: Comparative Efficacy of Vitamin E Isoforms on HMG-CoA Reductase Activity

| Isoform | Effect on HMG-CoA Reductase | Potency Ranking (Suppression) |

|---|---|---|

| This compound | Suppressive (Inferred) | High (Inferred) |

| δ-Tocotrienol | Suppressive nih.gov | High nih.gov |

| γ-Tocotrienol | Suppressive reliasmedia.com | Very High reliasmedia.com |

| α-Tocotrienol | Suppressive supervitamins.com.my | Moderate nih.gov |

| α-Tocopherol | Inductive/Antagonistic capes.gov.brspringermedizin.de | N/A |

Varying Antioxidant Capacities and Mechanisms

All forms of vitamin E exhibit antioxidant activity due to the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to free radicals. wikipedia.org However, research suggests that tocotrienols are generally more potent antioxidants than tocopherols. nih.govoup.comwikipedia.orgnumberanalytics.com This superiority is often attributed to the unsaturated side chain, which allows for more efficient penetration and distribution within cell membranes. oup.comnumberanalytics.com

The antioxidant activity of vitamin E isomers is also influenced by the methylation of the chromanol ring. nih.gov Greater ring methylation has been associated with an increased scavenging activity against certain radicals, but a decrease in oxygen radical absorbance capacity. nih.gov Some studies report the antioxidant activity order as α > β > γ > δ based on the number of hydroxyl groups. nih.gov However, other research indicates that δ-tocotrienol has the highest lipid-soluble antioxidant capacity (ORAC) values. wikipedia.org It is important to note that the measured antioxidant activity can depend on the specific assay used. nih.gov

Recent studies have highlighted that γ-tocopherol, δ-tocopherol, and γ-tocotrienol possess unique antioxidant properties that are superior to α-tocopherol in the context of chronic diseases, including the ability to scavenge reactive nitrogen species. nih.govnih.gov

Table 2: Comparative Antioxidant Properties of Vitamin E Isoforms

| Isoform | General Antioxidant Potency vs. Tocopherols | Key Antioxidant Characteristics |

|---|---|---|

| This compound | Potentially higher | Greater antioxidant properties reported wiley.com |

| δ-Tocotrienol | Higher wikipedia.org | Highest lipid ORAC values wikipedia.org |

| γ-Tocotrienol | Higher nih.gov | Scavenges reactive nitrogen species nih.govnih.gov |

| α-Tocotrienol | Higher springermedizin.de | 40 times more effective than α-tocopherol in protecting rat liver microsomal membranes springermedizin.de |

| α-Tocopherol | Lower nih.govoup.com | Standard for comparison nih.gov |

| γ-Tocopherol | Higher than α-tocopherol in some aspects nih.gov | Scavenges reactive nitrogen species nih.govnih.gov |

| δ-Tocopherol | Higher than α-tocopherol in some aspects nih.gov | Unique antioxidant properties against chronic diseases nih.gov |

Distinct Effects on Cell Proliferation and Apoptosis

Tocotrienols have demonstrated significant effects on cell proliferation and apoptosis, particularly in cancer cells, that are not typically observed with tocopherols. nih.govnih.gov Tocotrienols can suppress cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov

Research has shown that γ- and δ-tocotrienols exhibit greater anticancer activity than α- or β-tocotrienols. nih.gov In studies on human breast cancer cells, tocotrienols and δ-tocopherol were found to be effective inducers of apoptosis, while other tocopherols (α, β, and γ) were largely ineffective. tandfonline.combohrium.com The estrogen-responsive MCF7 cells were more susceptible to apoptosis induction by tocotrienols and δ-tocopherol compared to the estrogen-nonresponsive MDA-MB-435 cells. tandfonline.combohrium.com This suggests that the structural features of tocotrienols and δ-tocopherol are crucial for their pro-apoptotic activity.

Table 3: Comparative Effects of Vitamin E Isoforms on Cell Proliferation and Apoptosis in Breast Cancer Cells

| Isoform | Effect on Cell Proliferation | Induction of Apoptosis |

|---|---|---|

| δ-Tocotrienol | Inhibitory nih.gov | Effective inducer tandfonline.combohrium.com |

| γ-Tocotrienol | Inhibitory nih.gov | Effective inducer tandfonline.combohrium.com |

| α-Tocotrienol | Inhibitory nih.gov | Effective inducer tandfonline.combohrium.com |

| δ-Tocopherol | Not specified | Effective inducer tandfonline.combohrium.com |

| α, β, γ-Tocopherols | Ineffective tandfonline.combohrium.com | Ineffective tandfonline.combohrium.com |

Biosynthesis and Preclinical Metabolic Fate

Absorption, Distribution, and Cellular Uptake in Animal Models

The metabolic fate of didesmethyl tocotrienol (B1241368), as part of the broader tocotrienol family, has been investigated in preclinical animal models. Tocotrienols, being lipophilic compounds, are generally absorbed in the small intestine, a process that is enhanced by the presence of dietary fats. wikipedia.org Their absorption relies on adequate pancreatic function and the formation of micelles. wikipedia.org

Once absorbed, tocotrienols are incorporated into chylomicrons and transported via the lymphatic system into the bloodstream. supervitamins.com.my From there, they are distributed to various tissues. wikipedia.org Studies have shown that the cellular uptake of tocotrienols can be significantly higher than that of tocopherols (B72186). nih.govresearchgate.net For example, the initial rate of cellular uptake of α-tocotrienol has been reported to be up to 70 times higher than that of α-tocopherol in certain cell lines. researchgate.net This enhanced uptake is a key factor contributing to the distinct biological activities of tocotrienols. supervitamins.com.my

Preferential Accumulation in Specific Tissues/Cell Types

Preclinical studies indicate a preferential accumulation of tocotrienols in specific tissues. Adipose tissue, in particular, has been identified as a primary site for tocotrienol storage. mdpi.compharmaexcipients.com This preferential uptake into fat has been observed regardless of the administration route. pharmaexcipients.com In addition to adipose tissue, tocotrienols have been detected in the skin, spleen, kidney, small intestine, and colon in animal models. mdpi.compharmaexcipients.com Interestingly, liver concentrations of tocotrienols are often found to be relatively low. mdpi.com

Certain cell types also exhibit a preference for tocotrienol uptake. For instance, mammary epithelial cells have been shown to preferentially accumulate tocotrienols over tocopherols. nih.gov This differential uptake may contribute to the observed potency of tocotrienols in these cells. nih.gov The unsaturated side chain of tocotrienols is thought to facilitate more efficient penetration into tissues with saturated fatty layers, such as the brain and liver. supervitamins.com.mynih.gov

Biotransformation and Metabolite Formation in Preclinical Biological Systems

Following absorption and distribution, tocotrienols, including presumably didesmethyl tocotrienol, undergo biotransformation. The metabolism of vitamin E compounds is a complex process involving the cytochrome P450 enzyme system. gerli.com This system is responsible for the catabolism of tocopherols and tocotrienols, leading to the formation of various metabolites. gerli.com

One of the major metabolic pathways involves the side-chain degradation of tocotrienols, resulting in the formation of carboxychromanol metabolites, such as carboxyethyl-hydroxychromans (CEHCs). nih.gov These metabolites are not merely inactive breakdown products; they have been shown to possess biological activities of their own, including anti-inflammatory and natriuretic functions. nih.govgerli.com Specifically, long-chain carboxychromanols derived from vitamin E have demonstrated inhibitory effects on enzymes like 5-lipoxygenase and cyclooxygenase (COX), suggesting a role in modulating inflammatory pathways. mdpi.comgerli.com While the specific metabolites of this compound have not been extensively detailed, it is expected to follow similar metabolic pathways as other tocotrienols.

Interaction and Potential Antagonism with Alpha-Tocopherol (B171835) in Biological Systems

A significant aspect of tocotrienol biology is its interaction with alpha-tocopherol (α-Toc), the most common form of vitamin E. Preclinical and in vitro studies have revealed a potential antagonistic relationship between α-Toc and tocotrienols. The presence of α-Toc has been shown to inhibit the uptake and biological effects of tocotrienols in some contexts. frontiersin.orgnih.gov

This antagonism may be partly explained by the action of the α-tocopherol transfer protein (α-TTP), a liver protein that preferentially binds to α-Toc and facilitates its transport into the bloodstream. nih.govsupervitamins.com.my α-TTP has a much lower affinity for tocotrienols, which can lead to α-Toc outcompeting tocotrienols for binding and subsequent distribution to tissues. nih.gov

Furthermore, studies have demonstrated that α-Toc can reduce the cellular uptake of δ-tocotrienol in human umbilical vein endothelial cells (HUVECs). nih.gov This reduction in uptake was associated with a diminished antiangiogenic effect of δ-tocotrienol. nih.gov The co-administration of α-Toc has been observed to attenuate some of the beneficial effects of tocotrienols, a factor that warrants consideration in preclinical research. nih.gov

Future Research Directions and Emerging Paradigms

Identification of Novel Molecular Targets and Interaction Partners

A primary objective for future research is the definitive identification of the molecular targets and cellular interaction partners of didesmethyl tocotrienol (B1241368). While research on other tocotrienols has revealed interactions with key signaling pathways, the specific targets of didesmethyl tocotrienol remain largely uncharacterized. researchgate.netmdpi.com Studies on delta- and gamma-tocotrienol (B1674612) have shown effects on pathways such as PI3K/Akt and STAT3, as well as direct binding to proteins like estrogen receptor (ER) β. nih.govresearchgate.net Computational and experimental approaches will be crucial to map the interactome of this compound. Virtual screening and molecular docking can predict potential binding partners, which can then be validated through biochemical and cellular assays. researchgate.net Identifying these targets is fundamental to understanding its mechanism of action and potential therapeutic applications.

Table 1: Potential Molecular Targets for this compound Investigation

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Enzymes | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, Protein Kinase C, 5-lipoxygenase | Other tocotrienols are known to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov Alpha-tocopherol (B171835) has been shown to inhibit Protein Kinase C and other enzymes. nih.gov |

| Kinases | PI3K/Akt, MAPK, JNK | Tocotrienols have demonstrated modulation of these critical signaling pathways involved in cell proliferation and survival. mdpi.comnih.gov |

| Transcription Factors | STAT3, NF-κB | Gamma-tocotrienol has been identified as an inhibitor of the STAT3 signaling pathway. mdpi.com |

| Receptors | Estrogen Receptor (ER) β | Delta-tocotrienol (B192559) has been shown to bind to ERβ, suggesting a potential mechanism independent of antioxidant activity. nih.gov |

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately decipher the biological effects of this compound, it is imperative to move beyond traditional two-dimensional cell culture systems. The development and application of advanced preclinical models are essential for studying its mechanisms in a more physiologically relevant context. While various in vitro and in vivo models have been employed for general tocotrienol research, future studies on this compound should leverage more sophisticated systems. nih.govnih.govmdpi.com These models can provide deeper insights into tissue-specific effects, bioavailability, and efficacy.

Table 2: Preclinical Models for Future this compound Research

| Model Type | Description | Potential Application |

|---|---|---|

| Organoids | 3D self-organizing structures derived from stem cells that mimic the architecture and function of an organ. | To study the effects of this compound on tissue-specific functions and disease states in a human-relevant system. |

| Patient-Derived Xenografts (PDX) | Models where tissue from a patient's tumor is implanted into an immunodeficient mouse. | To evaluate the anti-cancer efficacy of this compound on human tumors in an in vivo setting. |

| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations that predispose them to developing diseases like cancer. | To investigate the compound's mechanism of action in the context of specific genetic drivers of disease. |

| Microfluidic "Organ-on-a-Chip" | Devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. | To study pharmacokinetics and organ-specific toxicity with high precision and control. |

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Pathways

A systems-level understanding of the cellular impact of this compound can be achieved through the integration of omics technologies. Transcriptomic analyses have already begun to shed light on the pathways modulated by tocotrienols, such as the endoplasmic reticulum stress response. nih.govmdpi.com Future research must expand this approach to include proteomics, metabolomics, and lipidomics. Proteomics can identify global changes in protein expression and post-translational modifications, revealing regulated pathways. Metabolomics can provide a snapshot of the metabolic alterations induced by the compound, identifying changes in key metabolites and metabolic fluxes. nih.gov This multi-omics approach will be instrumental in constructing a comprehensive picture of the biological pathways modulated by this compound.

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | Which genes are differentially expressed following treatment? | Identification of gene networks and signaling pathways modulated by the compound. nih.gov |

| Proteomics | What are the global changes in protein expression and modification? | Discovery of direct protein targets and downstream effector proteins. |

| Metabolomics | How does the compound alter cellular metabolism? | Identification of metabolic pathways affected and discovery of novel biomarkers of activity. nih.gov |

| Lipidomics | What is the impact on the cellular lipid profile? | Understanding the compound's influence on lipid metabolism and membrane composition. |

Investigation of Synergistic and Additive Effects with Other Bioactive Compounds in Preclinical Systems

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Studies have already demonstrated that other tocotrienols exhibit synergistic anticancer effects when combined with chemotherapeutic agents or other dietary components like sesamin and ferulic acid. nih.govnih.govelsevierpure.com The rationale behind this approach is that combination therapies can target multiple signaling pathways simultaneously, potentially leading to a more potent response and overcoming resistance mechanisms. nih.govresearchgate.net Preclinical investigations should systematically screen for synergistic or additive interactions between this compound and a range of other compounds in various disease models.

Table 4: Potential Combination Therapies for Preclinical Investigation

| Compound Class | Specific Examples | Potential Mechanism of Synergy |

|---|---|---|

| Chemotherapeutics | Statins, Gefitinib, Celecoxib | Targeting complementary cancer signaling pathways to enhance anti-proliferative and apoptotic effects. elsevierpure.com |

| Dietary Polyphenols | Curcumin, Resveratrol, EGCG | Modulating multiple pathways involved in inflammation, oxidative stress, and cell proliferation. nih.gov |

| Other Phytochemicals | Sesamin, Ferulic Acid | Enhancing the bioavailability and cellular uptake of tocotrienols, leading to increased anticancer activity. nih.govelsevierpure.com |

| Other Vitamin E Isomers | Gamma-tocotrienol, Delta-tocotrienol | Combining different tocotrienols may produce a more potent effect than individual isomers alone. frontiersin.org |

Exploration of Epigenetic Modulation by this compound

Emerging evidence suggests that vitamin E compounds can exert their effects through epigenetic mechanisms, including the modulation of DNA methylation and histone modifications. nih.govnih.gov These modifications can alter gene expression without changing the underlying DNA sequence and play a critical role in health and disease. mdpi.comnih.govmdpi.com For instance, gamma-tocotrienol has been shown to alter the DNA methylation patterns of genes related to the immune response, and an α-tocotrienol derivative was found to inhibit DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govnih.gov A crucial future direction is to investigate whether this compound can similarly influence the epigenome. Such studies would involve analyzing its impact on global and gene-specific DNA methylation, as well as on various histone marks.

Table 5: Potential Epigenetic Mechanisms for Investigation

| Epigenetic Mechanism | Description | Research Approach |

|---|---|---|

| DNA Methylation | The addition of a methyl group to DNA, typically leading to gene silencing. nih.gov | Genome-wide methylation analysis (e.g., bisulfite sequencing) to identify differentially methylated regions after treatment. |

| Histone Acetylation | The addition of acetyl groups to histones, generally associated with active gene transcription. | Measuring the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs); Chromatin Immunoprecipitation (ChIP) for specific histone marks. mdpi.com |

| Histone Methylation | The addition of methyl groups to histones, which can either activate or repress gene expression depending on the location. nih.gov | ChIP-sequencing to map the genome-wide distribution of specific histone methylation marks. |

| Non-coding RNA Expression | Regulation of microRNAs (miRNAs) and other non-coding RNAs that control gene expression post-transcriptionally. | miRNA sequencing to identify changes in the expression profile of non-coding RNAs. |

Refinement of Analytical Methods for Complex Biological Matrices